molecular formula C21H24ClFN2O4S B11339791 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11339791
M. Wt: 454.9 g/mol
InChI Key: SZNRTHCRQFYIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and a chlorofluorophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the key intermediates. One common approach is the reaction of 2-chloro-6-fluorobenzyl chloride with methanesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group, where nucleophiles like amines or thiols replace the chlorine or fluorine atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group into corresponding acids and amines.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with target proteins, potentially inhibiting or modulating their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds to 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE include:

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide: Lacks the methoxy group, potentially altering its reactivity and interactions with biological targets.

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may influence its solubility and reactivity.

The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24ClFN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClFN2O4S/c1-14-6-7-20(29-2)19(12-14)24-21(26)15-8-10-25(11-9-15)30(27,28)13-16-17(22)4-3-5-18(16)23/h3-7,12,15H,8-11,13H2,1-2H3,(H,24,26)

InChI Key

SZNRTHCRQFYIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.